molecular formula C17H19N3O B5445492 N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE

N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B5445492
M. Wt: 281.35 g/mol
InChI Key: UGEBYRUWDRHAAW-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-19-15-10-14(8-9-16(15)20(12)2)18-11-13-6-4-5-7-17(13)21-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEBYRUWDRHAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzylamine with 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Biological Activity

N-[(2-Methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action. The focus will be on its pharmacological properties, including enzyme inhibition and antiproliferative effects in various cell lines.

  • IUPAC Name : this compound
  • Molecular Formula : C19H25N3O2
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 1354632-02-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.

Enzyme Inhibition

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory activity against various enzymes. For instance:

CompoundTarget EnzymeIC50 (nM)Reference
Compound AFGFR14.1
Compound BFGFR22.0 ± 0.8
Compound CEGFR T790M0.07

While direct data on this compound's enzyme inhibition is limited, its structural similarities to these compounds suggest potential activity.

Antiproliferative Effects

In vitro studies have shown that related benzodiazole derivatives possess antiproliferative properties against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)Reference
KG1Compound D25.3 ± 4.6
SNU16Compound E77.4 ± 6.2

These findings indicate that this compound may also exhibit similar effects.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Protein Kinases : Many benzodiazole derivatives are known to inhibit protein kinases involved in cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Compounds similar to this compound may interfere with critical signaling pathways such as STAT3 or ERK pathways.

Case Studies

A few case studies have explored the biological effects of structurally related compounds:

Case Study 1: FGFR Inhibition

A study evaluated a series of indazole derivatives for their FGFR inhibitory activity and found significant results with IC50 values less than 4 nM for some compounds. This highlights the potential for similar activity in related benzodiazole derivatives like N-[(2-methoxyphenyl)methyl]-1,2-dimethyl- .

Case Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of benzodiazole derivatives against non-small cell lung cancer cell lines. Compounds showed IC50 values ranging from 0.9 to 9.8 µM depending on the specific cell line tested.

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